DL-Threonine hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

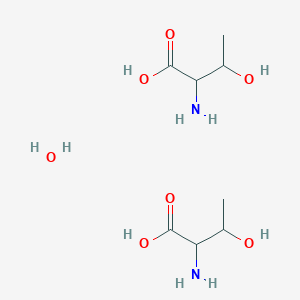

DL-Threonine hemihydrate is a racemic mixture of the amino acid threonine, which contains both the D- and L- isomers. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. The hemihydrate form indicates that the compound includes water molecules in its crystalline structure. Threonine is vital for various physiological functions, including immune response, liver function, and central nervous system support.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through several methods. One common synthetic route involves the bromination of crotonic acid followed by amination. The process begins with the reaction of crotonic acid with mercuric acetate in methanol, followed by bromination using potassium bromide and bromine. The resulting bromo acids are then treated with concentrated ammonium hydroxide to yield DL-Threonine .

Industrial Production Methods: Industrial production of DL-Threonine often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and fermentation conditions. The produced threonine is then extracted and purified to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Threonine undergoes various chemical reactions, including:

Oxidation: Threonine can be oxidized to form α-ketobutyrate and ammonia.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acetic anhydride and formic acid are used in substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: α-Ketobutyrate and ammonia.

Substitution: Various substituted threonine derivatives depending on the reagents used.

Applications De Recherche Scientifique

DL-Threonine hemihydrate has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Essential for studying protein structure and function, as it is a component of many proteins.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as amyotrophic lateral sclerosis and multiple sclerosis.

Industry: Used in the production of animal feed to ensure adequate threonine levels for optimal growth and health

Mécanisme D'action

DL-Threonine exerts its effects primarily through its role in protein biosynthesis. It is incorporated into proteins as directed by the genetic code. Threonine residues can undergo post-translational modifications such as phosphorylation and glycosylation, which are crucial for protein function and signaling pathways. The hydroxyl group in threonine allows it to participate in hydrogen bonding and other interactions that stabilize protein structures .

Comparaison Avec Des Composés Similaires

L-Threonine: The L-isomer of threonine, which is biologically active and used in protein synthesis.

D-Threonine: The D-isomer, which is less common and not typically used in protein synthesis.

Serine: Another hydroxyl-containing amino acid with similar properties but differing in its side chain structure.

Uniqueness: DL-Threonine hemihydrate is unique due to its racemic nature, containing both D- and L- isomers. This property makes it useful in studies requiring a mixture of both isomers. Additionally, the hemihydrate form provides stability and ease of handling in various applications .

Propriétés

Formule moléculaire |

C8H20N2O7 |

|---|---|

Poids moléculaire |

256.25 g/mol |

Nom IUPAC |

2-amino-3-hydroxybutanoic acid;hydrate |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2 |

Clé InChI |

QMWHMAPAPXBPFN-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)

![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)

![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)

![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)

![N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine](/img/structure/B13387893.png)

![10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B13387902.png)

![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)